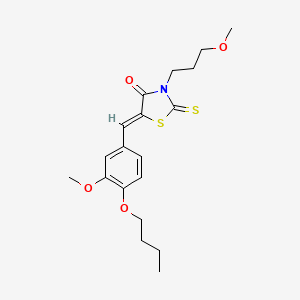![molecular formula C27H26N2OS2 B4641044 5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4641044.png)
5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Vue d'ensemble
Description
The compound belongs to a broad class of heterocyclic compounds, specifically isothiazoloquinolines, which are known for their diverse biological activities and chemical properties. The synthesis and study of such compounds are crucial for the development of new therapeutic agents and materials with unique chemical properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds like the one described typically involves multi-step organic reactions, starting from simpler aromatic compounds or heterocycles. A related process involves the Gould-Jacobs reaction, utilized in the synthesis of quinoline derivatives through nucleophilic substitution and cyclization reactions (Heleyová et al., 1996). Such methodologies could be adapted for the synthesis of isothiazoloquinolines by incorporating sulfur-containing reagents and adjusting reaction conditions to favor the formation of the isothiazolo ring.
Molecular Structure Analysis
Molecular structure analysis of similar compounds often utilizes spectroscopic methods, including NMR, IR, and mass spectrometry, to elucidate the structure. For instance, the structural characterization of quinoline derivatives is achieved by analyzing the spectral data and comparing it with known compounds (Kim, 1981). These techniques are vital for confirming the presence of functional groups and the overall framework of the molecule.
Chemical Reactions and Properties
Isothiazoloquinolines participate in various chemical reactions, reflecting their chemical properties. Reactions such as alkylation, acylation, and cyclization are common and can be used to introduce or modify functional groups on the core structure (Al-Taifi et al., 2016). These reactions are pivotal for the diversification of the chemical structure and the enhancement of biological activity.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in various environments. For instance, the crystal structure can be determined through X-ray crystallography, providing insights into the molecule's conformation and intermolecular interactions (Wang et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecule's functional groups and overall structure. For example, the presence of an isothiazolo ring can impart unique electronic properties, affecting the compound's reactivity towards nucleophiles and electrophiles. Studies on similar compounds have elucidated mechanisms of ring formation, substitution reactions, and the effects of various substituents on the molecule's chemical behavior (Srivastava et al., 2007).
Propriétés
IUPAC Name |
5-benzyl-2-(3-methoxyphenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2OS2/c1-18-13-14-23-22(15-18)24-25(27(2,3)28(23)17-19-9-6-5-7-10-19)32-29(26(24)31)20-11-8-12-21(16-20)30-4/h5-16H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADSWRIBEAXJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)N(S3)C4=CC(=CC=C4)OC)(C)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4640962.png)
![3-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4640964.png)
![{2-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4640969.png)
![4-[bis(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B4640970.png)

![N-(4-fluorophenyl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4640976.png)
![N-(3-acetylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4640988.png)

![3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4641011.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4641016.png)
![N-(4-ethoxyphenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4641019.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide](/img/structure/B4641040.png)
![2-[1-isopropyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4641048.png)